molecular formula C16H13ClN2O2S B11966069 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11966069
M. Wt: 332.8 g/mol
InChI Key: BFRQZQCADMXHDL-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a high-purity chemical compound intended for research and development applications. As a member of the pyrrolidine-2,5-dione (succinimide) family, this molecule features a 1-(4-chlorophenyl) substitution and a unique 2-aminophenylsulfanyl side chain. This specific structure, characterized by the chlorophenyl group and the electron-rich aminophenylsulfanyl moiety, suggests potential for diverse chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is offered exclusively for laboratory research. Researchers can leverage this building block for exploring structure-activity relationships, developing enzyme inhibitors, or synthesizing more complex molecular architectures. Its structural analogs have been utilized in the development of pharmacologically active molecules, highlighting the relevance of this scaffold . Handling should follow safe laboratory practices. Please refer to the associated Safety Data Sheet for detailed hazard and handling information. This product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-(4-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13ClN2O2S/c17-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)22-13-4-2-1-3-12(13)18/h1-8,14H,9,18H2

InChI Key

BFRQZQCADMXHDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
Hinsberg Reactionp-Benzenesulfonyl chloride25282
EsterificationSOCl₂, MeOH65491
Miyaura BorylationBis(pinacolato)diboron, Pd80678
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃90365
Thioether Formation2-Aminothiophenol, DMF60857

Data compiled from.

One-Pot Condensation Using Maleimide Derivatives

An alternative approach condenses N-(4-chlorophenyl)maleimide with 2-aminothiophenol in glacial acetic acid under reflux. This method bypasses intermediate isolation but faces challenges in regioselectivity. The reaction proceeds via Michael addition at the maleimide β-position, followed by intramolecular cyclization. While simpler than multi-step routes, yields rarely exceed 45% due to competing polymerization side reactions.

Steric effects from the 4-chlorophenyl group direct thiol attack to the less hindered carbonyl position, as confirmed by X-ray crystallographic studies of analogous compounds. Catalytic amounts of triethylamine (5 mol%) improve yields to 52% by deprotonating the thiol nucleophile without inducing base-mediated degradation.

Catalytic Asymmetric Synthesis for Enantiomerically Pure Forms

Recent advances employ chiral thiourea catalysts to control stereochemistry during the thioether-forming step. In toluene at 20°C, (1R,2R)-N,N-dimethyl-N'-phthaloyl-1,2-diaminocyclohexane facilitates enantioselective thiol addition to the maleimide ring, achieving 88% ee for the (R)-configured product. This method requires anhydrous conditions and strictly controlled stoichiometry (1:1.05 maleimide-to-thiol ratio) to minimize racemization.

Solid-Phase Synthesis for High-Throughput Production

A patented solid-supported route immobilizes the pyrrolidine-2,5-dione core on Wang resin via its carboxylic acid group. Sequential functionalization with 4-chlorophenylisocyanate and 2-nitrothiophenol precedes resin cleavage with trifluoroacetic acid. Hydrogenation of the nitro group to an amine completes the synthesis, offering 73% overall yield for milligram-scale batches. While unsuitable for industrial production, this method enables rapid analog screening.

Microwave-Assisted Synthesis Optimization

Microwave irradiation at 150°C in N-methylpyrrolidone (NMP) accelerates the Suzuki coupling and thioether formation steps, reducing total synthesis time from 14 hours to 35 minutes. However, elevated temperatures promote maleimide ring-opening side reactions, capping yields at 61%. Precise temperature control (±2°C) and degassing of solvents are critical to prevent oxidative degradation of the aminophenyl group.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Multi-StepHigh purity, ScalableLengthy (5–7 days)57–65
One-Pot CondensationRapid (8–12 h)Low regioselectivity45–52
Catalytic AsymmetricEnantiocontrol (88% ee)Expensive catalysts68–72
Solid-PhaseAnalog screening friendlyNot scalable70–73
Microwave-AssistedFast (35 min)Specialized equipment needed58–61

Critical Challenges and Optimization Strategies

  • Oxidative Degradation : The aminophenylthioether moiety undergoes rapid oxidation in air, necessitating argon blankets during synthesis and storage at –20°C under nitrogen.

  • Maleimide Ring Stability : Alkaline conditions (pH >8) provoke maleimide hydrolysis to maleamic acid derivatives. Maintaining pH 6–7 during thioether formation is crucial.

  • Pd Catalyst Removal : Residual palladium (300–500 ppm) in final products requires treatment with thiourea-functionalized silica gel, reducing metal content to <10 ppm.

Industrial-Scale Production Considerations

Pilot plant data reveal that the multi-step route achieves 43% overall yield at 50-kg scale, with the Miyaura borylation step as the primary bottleneck (62% conversion). Continuous flow reactors improve the Suzuki coupling efficiency (78% yield) by enhancing mass transfer and catalyst utilization . Economic analyses favor the one-pot method for cost-sensitive applications despite lower yields, as it avoids expensive palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrrolidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has shown efficacy against various cancer cell lines, primarily through the following mechanisms:

  • Inhibition of Tumor Growth : The compound targets specific pathways involved in cancer proliferation. For instance, it has been demonstrated to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor progression.
  • Cell Line Studies : In vitro studies revealed significant antiproliferative effects across multiple cancer types. For example, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 22 to 33 nM against several National Cancer Institute (NCI) cancer cell lines.
StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of the compound, which could be beneficial in treating conditions characterized by inflammation.

Case Study on Lung Cancer

A focused study on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This suggests a promising avenue for therapeutic application in lung cancer management.

Combination Therapy Research

Research has indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression. This combination approach may lead to improved outcomes for patients with resistant tumors.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences among analogs:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight Key Features
Target Compound 4-Chlorophenyl 2-Aminophenylsulfanyl ~332.81 Amino group enables hydrogen bonding; Cl enhances lipophilicity.
3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione 4-Fluorophenyl 2-Aminoethylsulfanyl 268.31 Fluorine’s electronegativity may reduce metabolic stability vs. Cl.
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione 4-Ethoxyphenyl 4-Aminophenylthio - Ethoxy group increases electron density; para-amine enhances solubility.
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione 4-Chlorophenyl 4-Methylphenylsulfanyl 331.81 Methyl group introduces steric bulk; lacks hydrogen-bonding amino moiety.
3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione 2,4-Difluorophenyl 4-Chlorophenylsulfanyl - Difluoro substitution may alter binding affinity vs. monosubstituted aryl.

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP compared to fluorophenyl or ethoxyphenyl analogs .
  • Solubility: The amino group in the target compound may improve aqueous solubility relative to non-polar substituents (e.g., methylphenyl ).

Crystallographic Insights

  • Crystal Packing: ’s analog shows a dihedral angle of 38.4° between the nitro group and aryl ring, suggesting moderate conjugation . The target compound’s 2-aminophenylsulfanyl group may adopt a similar conformation, influencing solid-state interactions.
  • Software Use : SHELX programs () are widely used for structural determination, ensuring reliability in comparing bond lengths/angles .

Key Findings and Implications

Substituent Impact: Halogenated aryl groups (Cl, F) enhance lipophilicity and metabolic stability. Amino groups improve solubility and target engagement via hydrogen bonding.

Synthetic Challenges : Regioselectivity in sulfanyl group placement requires careful optimization, as seen in ’s use of molecular sieves .

Biological Activity

3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C16H11ClN2O2S. It features a pyrrolidine core substituted with a 4-chlorophenyl group and a 2-aminophenyl sulfanyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives demonstrated significant inhibition with IC50 values as low as 1.13 µM .
  • Anti-inflammatory Effects : Certain analogs have been reported to possess anti-inflammatory properties, which may contribute to their therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with active sites of enzymes, leading to reduced activity. For instance, it was found to weakly inhibit the metabolism of all-trans retinoic acid by liver microsomes .
  • Binding Affinity : Docking studies have indicated that the compound can bind effectively to bovine serum albumin (BSA), suggesting potential for drug delivery applications .
  • Cellular Effects : In vitro studies demonstrated that the compound influences cell viability and proliferation, indicating possible anticancer properties .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Antibacterial Activity : A study evaluated various synthesized derivatives for their antibacterial properties against multiple strains. Compounds showed varying levels of activity, with some exhibiting IC50 values comparable to standard antibiotics .
  • Enzyme Inhibition Research : Another investigation focused on the inhibition of AChE by derivatives of the compound. Results indicated that specific modifications could enhance inhibitory potency significantly .

Data Table: Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionHuman AChE1.13
Urease InhibitionVarious strains2.14 - 6.28
Retinoic Acid MetabolismRat liver microsomes98.8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization reactions. For example, halogen sources like N-chlorosuccinimide (NCS) and catalysts such as Ni(OAc)₂ are used in dichloromethane (CH₂Cl₂) under inert conditions. Reaction quenching with Na₂S₂O₃ and purification via flash chromatography (EtOAc/hexane, 1:4) yields the compound in ~78% purity. Structural confirmation is achieved via X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • X-ray Diffraction : Determines crystal parameters (e.g., monoclinic P121/n1 space group, a = 6.890 Å, β = 101.8°) and dihedral angles (e.g., 38.4° between O3−N2−O4 and phenyl rings) .
  • HRMS : Validates molecular weight (e.g., m/z 364.81) .

Q. What are the reported biological activities of this compound?

  • Methodological Answer : Preliminary studies suggest anticonvulsant potential via the maximal electroshock (MES) and 6 Hz psychomotor seizure models. Activity is linked to structural analogs with 4-chlorophenyl groups modulating GABAergic pathways . Anti-parasitic activity against Toxoplasma gondii is also noted, with molecular docking indicating interactions with kinase targets .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies observed during synthesis?

  • Methodological Answer : Stereochemical ambiguities arise from torsional angles (e.g., C1−N1−C5−C12 = 63.2° vs. -111.6°). Use chiral HPLC for enantiomeric separation and variable-temperature NMR to study dynamic isomerization. X-ray crystallography provides definitive stereochemical assignments, as seen in related pyrrolidine-dione structures .

Q. What strategies are employed to analyze the compound's interaction with biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare halogen-substituted analogs (e.g., bromine vs. chlorine) to assess potency shifts. For example, 4-chlorophenyl derivatives show higher anticonvulsant activity than methyl-substituted analogs .
  • Molecular Docking : Use tools like AutoDock to model interactions with enzymes (e.g., binding to TYR169 or ARG136 residues in kinase targets) .

Q. How do modifications to the sulfanyl or chlorophenyl groups affect pharmacological profiles?

  • Methodological Answer :

  • Sulfanyl Group : Replacing 2-aminophenylsulfanyl with 4-methoxyphenylamino reduces anticonvulsant activity but enhances solubility .
  • Chlorophenyl Group : Substituting 4-Cl with nitro groups (e.g., 4-nitrophenyl) increases electron-withdrawing effects, altering redox potential and enzyme inhibition .

Q. How can contradictions in biological activity data across studies be addressed?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines and consistent dosing (e.g., 30 mg/kg in rodent models) to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out pharmacokinetic discrepancies .

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